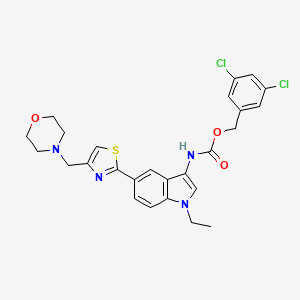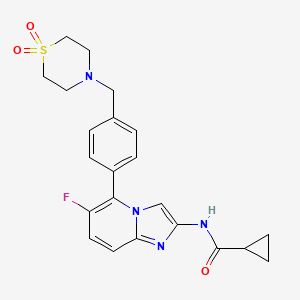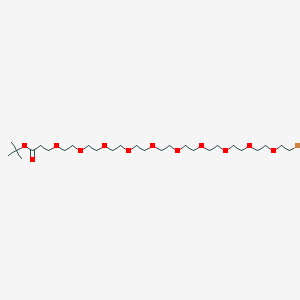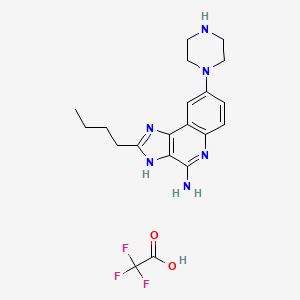
TLR7/8 agonist 4 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TLR7/8 agonist 4 TFA is a synthetic compound that targets Toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses. TLR7/8 agonists are being explored for their potential in immunotherapy, particularly in cancer treatment and vaccine adjuvants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TLR7/8 agonist 4 TFA typically involves multiple steps, including the formation of an imidazoquinoline core, followed by functionalization with various substituents. One common method involves the reaction of an imidazole derivative with an alkylating agent, followed by cyclization and further functionalization . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
TLR7/8 agonist 4 TFA undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common in the synthesis of TLR7/8 agonists, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s activity .
Wissenschaftliche Forschungsanwendungen
TLR7/8 agonist 4 TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and synthesis of imidazoquinoline derivatives.
Medicine: Explored as a potential immunotherapeutic agent for cancer treatment and as an adjuvant in vaccines.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Wirkmechanismus
TLR7/8 agonist 4 TFA exerts its effects by binding to Toll-like receptors 7 and 8, which are located in the endosomes of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs). These transcription factors then induce the production of pro-inflammatory cytokines and type I interferons, enhancing the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: Another TLR7/8 agonist with potent immunostimulatory properties.
Gardiquimod: Similar to imiquimod but with enhanced activity.
Uniqueness
TLR7/8 agonist 4 TFA is unique due to its specific structural modifications that enhance its binding affinity and selectivity for TLR7 and TLR8. This results in a more potent immune response compared to other similar compounds .
Eigenschaften
Molekularformel |
C20H25F3N6O2 |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
2-butyl-8-piperazin-1-yl-3H-imidazo[4,5-c]quinolin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H24N6.C2HF3O2/c1-2-3-4-15-22-16-13-11-12(24-9-7-20-8-10-24)5-6-14(13)21-18(19)17(16)23-15;3-2(4,5)1(6)7/h5-6,11,20H,2-4,7-10H2,1H3,(H2,19,21)(H,22,23);(H,6,7) |
InChI-Schlüssel |
VYJJHACSXDTRRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCNCC4)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






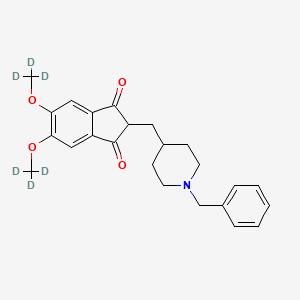




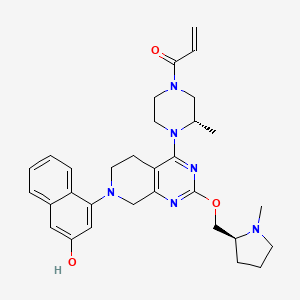
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
